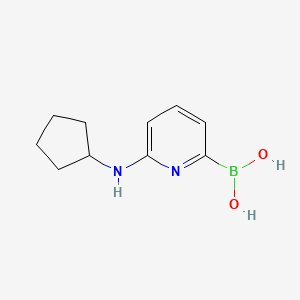

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(cyclopentylamino)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8,14-15H,1-2,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYNRDLKRHNRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)NC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671275 | |

| Record name | [6-(Cyclopentylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-06-2 | |

| Record name | [6-(Cyclopentylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cyclopentylamino Pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Building Block

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Within this dynamic environment, certain structural motifs emerge as "privileged scaffolds" – core structures that exhibit the ability to bind to multiple, distinct biological targets. The cyclopentylamino pyridine moiety has solidified its position as one such privileged scaffold. Its unique combination of a hydrogen-bond-accepting pyridine ring and a lipophilic, conformationally constrained cyclopentyl group provides a versatile platform for the design of a wide array of therapeutic agents. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and diverse applications of cyclopentylamino pyridine building blocks, underpinned by field-proven insights and detailed experimental protocols.

The significance of the pyridine ring in pharmaceuticals is well-documented; it is a common feature in numerous FDA-approved drugs and natural products.[1] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, enhancing a molecule's binding affinity and selectivity for its target.[2] Furthermore, the inherent aromaticity and polarity of the pyridine ring can improve the aqueous solubility of drug candidates.[3] The addition of a cyclopentylamino group introduces a degree of lipophilicity and structural rigidity that can be fine-tuned to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) properties. This combination of features has made the cyclopentylamino pyridine scaffold a cornerstone in the development of treatments for a range of diseases, most notably in the field of oncology.

Synthetic Methodologies: Crafting the Core Scaffold

The construction of the cyclopentylamino pyridine core is most commonly achieved through the formation of a carbon-nitrogen bond between a pyridine ring and cyclopentylamine. Several synthetic strategies can be employed, with the choice of method often depending on the desired substitution pattern, scale of the reaction, and tolerance to various functional groups.

Nucleophilic Aromatic Substitution (SNAr)

A traditional and straightforward approach to synthesizing 2-aminopyridines is through the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine with an amine. This method is particularly effective when the pyridine ring is activated by electron-withdrawing groups. However, the reaction often requires harsh conditions, such as high temperatures, and may suffer from low yields with unactivated halopyridines.[4]

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines. The Buchwald-Hartwig amination, in particular, has become a powerful and widely adopted method for the formation of C-N bonds.[5][6] This reaction utilizes a palladium catalyst, typically in the presence of a phosphine ligand and a base, to couple an aryl halide with an amine.[5][7] The versatility of this method allows for the coupling of a broad range of amines with various aryl and heteroaryl halides under relatively mild conditions, making it highly suitable for the synthesis of cyclopentylamino pyridine derivatives.[4][5]

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving oxidative addition, ligand exchange, and reductive elimination.[5]

Experimental Protocol: Synthesis of N-cyclopentyl-pyridin-2-amine via Buchwald-Hartwig Amination

This protocol provides a general, step-by-step methodology for the palladium-catalyzed amination of 2-chloropyridine with cyclopentylamine.

Materials:

-

2-Chloropyridine

-

Cyclopentylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line or glovebox equipment

-

Oven-dried glassware

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

-

Reagent Addition: Add 2-chloropyridine (1.0 mmol) and anhydrous toluene (5 mL) to the flask.

-

Amine Addition: Add cyclopentylamine (1.2 mmol) to the reaction mixture via syringe.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-cyclopentyl-pyridin-2-amine.

Self-Validation: The success of the reaction can be confirmed by NMR spectroscopy. The appearance of signals corresponding to the cyclopentyl group and the disappearance of the starting 2-chloropyridine signals in the 1H and 13C NMR spectra will indicate the formation of the product.

Physicochemical Properties and Their Impact on Drug Design

The physicochemical properties of a molecule, such as lipophilicity (logP), acidity/basicity (pKa), and solubility, play a crucial role in its pharmacokinetic and pharmacodynamic behavior. The cyclopentylamino pyridine scaffold offers a tunable platform to modulate these properties.

| Property | General Range/Value | Impact on Drug Design |

| cLogP | 1.5 - 3.5 | The cyclopentyl group significantly contributes to the lipophilicity of the molecule, which can enhance membrane permeability and oral absorption. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. |

| pKa | 6.5 - 7.5 (pyridine nitrogen) | The basicity of the pyridine nitrogen allows for the formation of salts, which can improve solubility and facilitate formulation. The pKa can be modulated by the electronic nature of substituents on the pyridine ring. |

| Topological Polar Surface Area (TPSA) | ~40-60 Ų | The pyridine nitrogen is a key contributor to the TPSA. A moderate TPSA is often associated with good cell permeability and oral bioavailability. |

Note: These are general ranges and can vary significantly based on the substitution pattern of the entire molecule.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The versatility of the cyclopentylamino pyridine scaffold is evident in its application across a wide range of therapeutic areas.

Oncology: A Cornerstone of Kinase Inhibition

A major area where the cyclopentylamino pyridine motif has had a profound impact is in the development of kinase inhibitors for cancer therapy. Cyclin-dependent kinases (CDKs) are a family of enzymes that regulate the cell cycle, and their dysregulation is a hallmark of many cancers.[7]

Case Study: Palbociclib (Ibrance®)

Palbociclib is a first-in-class, selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[4] The core structure of Palbociclib features a pyrido[2,3-d]pyrimidin-7-one scaffold with a crucial cyclopentylamino group at the 2-position of the fused pyridine ring.

The synthesis of Palbociclib often involves the initial reaction of a dichloropyrimidine derivative with cyclopentylamine, followed by a series of reactions to construct the fused pyridopyrimidine core.[2][8] The final key step is typically a Buchwald-Hartwig amination to couple the pyridopyrimidine core with the aminopyridine side chain.[2]

Structure-Activity Relationships (SAR) in Kinase Inhibitors

Studies on various kinase inhibitors incorporating the cyclopentylamino pyridine scaffold have revealed several key SAR trends:

-

Cyclopentyl Group: The cyclopentyl group often occupies a hydrophobic pocket in the kinase active site. Its size and conformational rigidity are critical for potent inhibition.

-

Pyridine Nitrogen: The nitrogen atom of the pyridine ring frequently forms a crucial hydrogen bond with the hinge region of the kinase, a key interaction for anchoring the inhibitor.

-

Substitutions on the Pyridine Ring: Modifications to the pyridine ring can be used to fine-tune selectivity, improve physicochemical properties, and introduce vectors for further derivatization.

| Compound/Series | Target Kinase(s) | Key SAR Insights | IC₅₀ (nM) |

| Palbociclib | CDK4/6 | The cyclopentyl group is essential for potent and selective inhibition. The 2-aminopyridine moiety provides additional interactions with the active site. | 11 (CDK4), 16 (CDK6) |

| Compound 7x | CDK4, ARK5 | A multikinase inhibitor where the cyclopentylamino pyridine is part of a larger pyridopyrimidine scaffold.[9] | 3.87 (CDK4)[9] |

| Roscovitine Analogs | CDKs | The cyclopentyl group can be a viable replacement for the isopropyl group in Roscovitine, maintaining or improving activity.[10] | Varies |

Beyond Oncology: Exploring New Therapeutic Frontiers

The utility of the cyclopentylamino pyridine scaffold extends beyond kinase inhibition and oncology.

-

Anti-inflammatory Agents: Derivatives of this scaffold have shown potential as anti-inflammatory agents, likely through the modulation of inflammatory pathways.[11][12][13]

-

Neurodegenerative Diseases: The ability of these compounds to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease.[5][14]

-

Other Therapeutic Areas: Research has also explored cyclopentylamino pyridine derivatives as endothelin receptor antagonists, dual NK1 receptor antagonists/serotonin reuptake inhibitors, and agents with antimicrobial and antiviral properties.

Spectroscopic Characterization

The structural elucidation of cyclopentylamino pyridine derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

¹H NMR:

-

Aromatic Protons: The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm).

-

Cyclopentyl Protons: The protons of the cyclopentyl group usually appear as a series of multiplets in the upfield region (δ 1.5-2.2 ppm). The methine proton attached to the nitrogen will be further downfield.

-

NH Proton: The N-H proton of the amino group often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR:

-

Pyridine Carbons: The carbon atoms of the pyridine ring typically resonate in the range of δ 110-160 ppm.

-

Cyclopentyl Carbons: The carbons of the cyclopentyl group appear in the aliphatic region (δ 20-60 ppm).

Conclusion and Future Perspectives

The cyclopentylamino pyridine scaffold has proven to be a highly valuable and versatile building block in the design and discovery of new therapeutic agents. Its favorable combination of structural and physicochemical properties has led to its incorporation into a wide range of biologically active molecules, most notably the CDK4/6 inhibitor Palbociclib. The continued exploration of this privileged scaffold, facilitated by robust synthetic methodologies such as the Buchwald-Hartwig amination, is expected to yield novel drug candidates for a multitude of diseases. As our understanding of disease biology deepens, the rational design of new cyclopentylamino pyridine derivatives, guided by SAR and computational modeling, will undoubtedly play a crucial role in the future of drug discovery.

References

-

Quick Company. (n.d.). Novel Process For The Synthesis Of Palbociclib. Retrieved from [Link]

- Ma, Q., Shan, X., & Chen, X. (2017). Synthesis of Palbociclib. Chinese Journal of Pharmaceuticals, 48(5), 651.

-

Eureka | Patsnap. (2022, February 1). Preparation method of palbociclib intermediate. Retrieved from [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN112898299B - Preparation method of palbociclib intermediate.

- Hamed, O. A., El-Sayed, N. A., Mahmoud, W. R., & Elmasry, G. F. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Bioorganic Chemistry, 147, 107413.

- Rastelli, G., Anighoro, A., Chmait, A., & Pommier, Y. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599.

-

ResearchGate. (2025, August 6). Practical Synthesis of Roscovitine and CR8 | Request PDF. Retrieved from [Link]

-

MDPI. (2021, March 9). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved from [Link]

- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

MDPI. (2025, February 26). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]

-

ResearchGate. (n.d.). Table S2. Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A. Retrieved from [Link]

-

MDPI. (2020, July 22). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Retrieved from [Link]

-

Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer's Disease. (2022, May 24). PMC. Retrieved from [Link]

- Siddiqui, A. A., & Mishra, R. (2012). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 22(19), 6095–6099.

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values of CDK4/6 Inhibitors | Download Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of bioactive cyclopenta[c]pyridine derivatives. Retrieved from [Link]

-

Frontiers. (n.d.). Table S2. Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. Retrieved from [Link]

-

Costunolide Plays an Anti-Neuroinflammation Role in Lipopolysaccharide-Induced BV2 Microglial Activation by Targeting Cyclin-Dependent Kinase 2. (2020, June 19). MDPI. Retrieved from [Link]

-

MDPI. (2024, July 19). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved from [Link]

-

Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation. (n.d.). PMC. Retrieved from [Link]

- Taliani, S., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 150, 928–939.

-

ResearchGate. (2019, December 20). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Retrieved from [Link]

- Koleva, V., Kolev, T., & Spiteller, M. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402.

-

Semantic Scholar. (2021, August 2). Anticancer activity and structure activity relationship of non-symmetrical choline kinase inhibitors. Retrieved from [Link]

-

MDPI. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chan-Lam Coupling of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid

Executive Summary

This application note details the optimized conditions for the Chan-Lam oxidative cross-coupling of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid . This specific substrate presents a "dual-threat" challenge in synthesis:

-

The 2-Pyridyl Instability: 2-pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation (hydrolysis of the C-B bond) faster than the rate of transmetallation in standard catalytic cycles.

-

Distal Chelation: The secondary amine at the 6-position (cyclopentylamino) acts as a competing ligand, potentially sequestering the copper catalyst or altering the geometry of the active complex.

This guide provides a Modified Slow-Addition Protocol designed to favor cross-coupling over decomposition, utilizing anhydrous conditions and specific ligand acceleration.

Mechanistic Insight & Challenges

To successfully couple this substrate, one must understand the competition between the productive catalytic cycle and the destructive decomposition pathway.

The "2-Pyridyl Problem"

Unlike phenylboronic acids, 2-pyridyl species possess a basic nitrogen atom adjacent to the carbon-boron bond. This nitrogen facilitates a rapid, water-mediated protodeboronation mechanism, often degrading the reagent before it can react with the copper catalyst.

Key Insight: The 6-amino substituent increases the electron density on the pyridine ring, making the ring nitrogen more basic and potentially accelerating protodeboronation compared to unsubstituted 2-pyridyl boronic acid.

Catalytic Cycle & Failure Modes

The diagram below illustrates the standard Chan-Lam cycle (Blue/Green path) versus the decomposition pathway (Red path).

Figure 1: The kinetic competition between productive transmetallation and rapid protodeboronation.

Optimization Strategy

To tip the balance in favor of the productive cycle, we employ three specific strategies:

-

Concentration Control (Syringe Pump): We maintain a low steady-state concentration of the boronic acid to minimize the second-order decomposition pathways while ensuring the catalyst is always saturated with the coupling partner.

-

Water Exclusion: The use of 4Å Molecular Sieves is mandatory . Even trace moisture from the atmosphere can trigger the decomposition of the 2-pyridyl carbon-boron bond.

-

Ligand Acceleration: While standard Chan-Lam uses no ligand or weak bases, this protocol uses Pyridine (or 2,6-lutidine) not just as a base, but to stabilize the Copper center against the chelating effects of the substrate's cyclopentylamino group.

Experimental Protocol

Materials & Reagents

| Component | Role | Specification |

| Cu(OAc)₂ | Catalyst | Anhydrous, 98%+ (Dry under vacuum if old) |

| Substrate | Reagent | (6-(Cyclopentylamino)pyridin-2-yl)boronic acid |

| Nucleophile | Coupling Partner | Amine, Phenol, or Amide (1.0 equiv) |

| Pyridine | Ligand/Base | Anhydrous, stored over KOH |

| DCM (Dichloromethane) | Solvent | Anhydrous, taken from solvent system or dried over CaH₂ |

| 4Å Molecular Sieves | Desiccant | Activated (Flame dried under vacuum immediately before use) |

| Oxygen | Oxidant | Dry O₂ balloon or dry air (via drying tube) |

Step-by-Step Procedure

Step 1: Catalyst Activation

-

Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen.

-

Add Cu(OAc)₂ (0.5 - 1.0 equiv) . Note: Stoichiometric copper is often required for 2-pyridyls due to catalyst poisoning, though 20 mol% can work for highly reactive nucleophiles.

-

Add Activated 4Å Molecular Sieves (200 mg/mmol) .

-

Add the Nucleophile (1.0 equiv) .[1]

-

Add Anhydrous DCM (0.1 M concentration relative to nucleophile) .

-

Add Pyridine (2.0 equiv) .

-

Stir vigorously at Room Temperature (RT) for 10 minutes to form the active Cu-complex (solution usually turns deep blue/green).

Step 2: Controlled Addition (The Critical Step)

-

Dissolve the Boronic Acid (1.5 - 2.0 equiv) in a separate vial containing anhydrous DCM (minimum volume).

-

Draw this solution into a gas-tight syringe.

-

Purge the reaction flask with a balloon of Dry Oxygen (or Dry Air) . Insert the balloon needle through the septum.

-

Using a syringe pump, add the boronic acid solution to the reaction mixture very slowly over 4–6 hours.

-

Rationale: This keeps the concentration of free boronic acid low, preventing it from accumulating and decomposing before it can find a Copper center.

-

Step 3: Reaction Monitoring

-

Once addition is complete, allow the reaction to stir for an additional 12–18 hours under the O₂ atmosphere.

-

Monitor by LC-MS. Look for the product mass and the specific mass of the protodeboronated byproduct (6-(cyclopentylamino)pyridine).

-

If protodeboronation is >50%: The addition rate was too fast, or the solvent was wet.

-

Step 4: Workup

-

Filter the mixture through a pad of Celite to remove Copper salts and molecular sieves. Rinse with DCM and MeOH.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography. Note: Pyridyl amines are polar; use a DCM/MeOH gradient with 1% NH₄OH to prevent streaking.

Troubleshooting & Alternative Strategies

If the standard protocol yields low conversion due to decomposition, adopt the MIDA Ester Strategy .

The MIDA Solution (Protocol B)

MIDA (N-methyliminodiacetic acid) boronates are slow-release surrogates.[2][3][4][5] They hydrolyze slowly in the presence of mild base/water, releasing the active boronic acid at a rate that matches the catalytic turnover.[6]

Workflow:

-

Convert: Reflux the boronic acid with MIDA in Toluene/DMSO to form the MIDA ester. Isolate this stable solid.

-

Couple: Use Cu(OAc)₂, 4Å MS, and a mild base (e.g., K₃PO₄) in a solvent mixture of DMF/Isopropanol. The trace water/alcohol slowly hydrolyzes the MIDA ester, releasing the active species "on demand."

Comparative Data (Expected)

| Condition | Yield (Est.) | Primary Side Product | Notes |

| Standard (Dump addition) | < 15% | Protodeboronated Pyridine | High decomposition due to saturation. |

| Slow Addition (Protocol A) | 45 - 65% | Protodeboronated Pyridine | Best balance of speed vs. stability. |

| MIDA Boronate (Protocol B) | 60 - 80% | Unreacted Nucleophile | Requires extra synthetic step (MIDA formation). |

Workflow Diagram

Figure 2: Experimental workflow emphasizing the critical slow-addition step.

References

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids.[7] Tetrahedron Letters.

-

Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters.

-

Knapp, D. M., et al. (2009).[4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][4][6] Journal of the American Chemical Society.

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[5][7][8][9] Synthesis.

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.

Sources

- 1. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyridylboronic acid MIDA ester 1104637-58-2 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

Application Note: Accelerated Suzuki-Miyaura Couplings Using (6-(Cyclopentylamino)pyridin-2-yl)boronic acid Under Microwave Irradiation

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions. Substituted pyridines are crucial structural motifs in modern drug discovery, and their synthesis via palladium-catalyzed cross-coupling is a cornerstone of medicinal chemistry. Microwave-assisted organic synthesis (MAOS) offers a transformative approach to this chemistry, providing dramatic rate enhancements, improved reaction yields, and a greener chemical footprint compared to conventional heating methods.[1] This document outlines the fundamental principles of microwave heating, the mechanism of the Suzuki-Miyaura reaction, and a validated, step-by-step protocol for researchers and drug development professionals.

Foundational Principles

The Key Reagent: (6-(Cyclopentylamino)pyridin-2-yl)boronic acid

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid is a specialized heterocyclic building block valuable for introducing a substituted pyridine moiety into target molecules. Boronic acids, in general, are appreciated for their stability to air and moisture and their relatively low toxicity, making them superior reagents for large-scale synthesis.

Chemical Structure & Properties:

-

IUPAC Name: (6-(Cyclopentylamino)pyridin-2-yl)boronic acid

-

CAS Number: 1312942-14-5

-

Molecular Formula: C₁₀H₁₅BN₂O₂

-

Molecular Weight: 206.05 g/mol

-

Physical Form: Solid

-

Storage: Keep in a dark place, under an inert atmosphere, at 2-8°C.

The cyclopentylamino substituent provides a point of diversity and can influence the pharmacokinetic properties of the final compound, while the pyridin-2-ylboronic acid function serves as the active nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Technology: Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating relies on thermal conductivity, where the vessel is heated first, and the heat is then transferred to the solvent and reactants. This process is slow and creates a significant temperature gradient within the vessel. Microwave synthesis, however, utilizes dielectric heating.[2]

The core principle involves the direct interaction of microwave radiation with polar molecules in the reaction mixture.[3] The oscillating electric field of the microwave causes these dipoles to rapidly re-align, generating heat through molecular friction.[4] This direct and volumetric heating leads to a rapid and uniform temperature increase throughout the reaction medium, eliminating thermal gradients and often resulting in "superheating"—where a solvent can reach temperatures far above its atmospheric boiling point in a sealed vessel.[5]

This efficient energy transfer is the primary driver behind the dramatic acceleration of reaction rates observed in MAOS.[3]

Caption: Conventional vs. Microwave Heating Mechanisms.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound (like our title boronic acid) and an organohalide. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[6]

The Catalytic Cycle

The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Optimizing Microwave-Assisted Protocols

The efficiency of a microwave-assisted Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and common choice for these reactions.[6] Other catalysts, such as those incorporating advanced phosphine ligands (e.g., XPhos), can be effective for challenging substrates or to avoid side reactions like debromination.[7]

-

Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is essential. Its primary role is to react with the boronic acid to form a more reactive boronate complex, facilitating the transmetalation step.

-

Solvent: The choice of solvent is critical in MAOS. It must be sufficiently polar to absorb microwave energy efficiently. Mixtures of solvents like 1,4-dioxane/water or ethanol/water are frequently used.[8] The aqueous component aids in dissolving the base and facilitating the formation of the active boronate species.

Application Protocol: Synthesis of 6-(Cyclopentylamino)-2-(4-methoxyphenyl)pyridine

This protocol details a representative Suzuki-Miyaura coupling between (6-(Cyclopentylamino)pyridin-2-yl)boronic acid and 4-bromoanisole.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| (6-(Cyclopentylamino)pyridin-2-yl)boronic acid | ≥95% | Commercial |

| 4-Bromoanisole | ≥98% | Commercial |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercial |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial |

| Deionized Water | Type I or II | In-house |

| Equipment | Specification | |

| Dedicated Microwave Synthesis Reactor | Capable of ≥150°C | |

| 10 mL Microwave Reaction Vial with Stir Bar | Pressure-rated | |

| Analytical Balance | 0.1 mg readability | |

| Fume Hood | Standard |

Critical Safety Precautions

-

Palladium Catalysts: Palladium compounds can be irritants and flammable as fine dust.[9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[10][11] Avoid creating dust.[12]

-

Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not equipped with the necessary pressure/temperature controls and safety features.

-

Sealed Vessels: Reactions in sealed vessels can generate significant pressure. Never exceed the recommended volume for the reaction vial (typically ~50% of total volume).

-

Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. Handle with extreme care in a fume hood.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add:

-

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid (1.0 mmol, 206.1 mg)

-

4-Bromoanisole (1.2 mmol, 224.5 mg, 151 µL)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

-

-

Solvent Addition: To the vial containing the solids, add:

-

1,4-Dioxane (4.0 mL)

-

Deionized Water (1.0 mL)

-

-

Vessel Sealing: Securely cap the vial using the appropriate crimper or cap tightener for your microwave system.

-

Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the following reaction parameters (based on typical conditions found in literature[13]):

-

Temperature: 140 °C (Use a pre-stirring period to ensure homogeneity)

-

Hold Time: 15 minutes

-

Power: Dynamic (The instrument will modulate power to maintain the target temperature)

-

Stirring: High

-

-

Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C before removal from the reactor cavity. This is typically done via a compressed air stream integrated into the reactor.

-

Work-up and Purification:

-

Once cooled, carefully uncap the vial in a fume hood.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

-

Caption: Experimental Workflow for Microwave-Assisted Suzuki Coupling.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient temperature/time; Ineffective base. | Use fresh catalyst; Increase temperature to 150°C or time to 20 min; Ensure base is anhydrous and finely powdered. |

| Homocoupling of Boronic Acid | Catalyst decomposition; Presence of oxygen. | Degas the solvent mixture (sparge with Argon for 10-15 min) before sealing the vial. |

| Debromination of Aryl Halide | Reaction temperature too high; Inappropriate catalyst/ligand system. | Reduce temperature to 120-130°C; Consider a different ligand system (e.g., SPhos, XPhos). |

| Poor Yield after Column | Product is highly polar and sticks to silica; Product is volatile. | Add 1% triethylamine to the eluent; Use care during concentration step. |

Conclusion

The combination of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid with microwave-assisted synthesis provides a rapid, efficient, and scalable method for the preparation of valuable biaryl compounds. By leveraging the principles of dielectric heating, reaction times can be reduced from hours to mere minutes, significantly accelerating discovery and development timelines. The protocol described herein serves as a robust starting point for researchers, who can further optimize conditions based on the specific aryl or heteroaryl halide coupling partner employed.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

-

Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

-

Microwave chemistry. Wikipedia. [Link]

-

PART - 1 INTRODUCTION. BS Publications. [Link]

-

Standard Operating Procedure for Palladium. UCLA Chemistry and Biochemistry. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. [Link]

-

Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. The Sarpong Group, UC Berkeley. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

Sources

- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 4. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 5. bspublications.net [bspublications.net]

- 6. mdpi.com [mdpi.com]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media | MDPI [mdpi.com]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. honrel.com [honrel.com]

- 11. sarponggroup.com [sarponggroup.com]

- 12. download.basf.com [download.basf.com]

- 13. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Storage conditions to prevent anhydride formation in boronic acids

Topic: Prevention and Management of Anhydride Formation in Boronic Acids

Executive Summary

Boronic acids (

This guide provides the protocols to minimize this transformation during storage, accurately analyze the ratio of acid-to-anhydride, and revert dehydrated samples back to their free acid form.

The Mechanism: Why Dehydration Occurs

Unlike carboxylic acids, boronic acids possess an empty p-orbital on the boron atom, making them Lewis acids. In the solid state, they exist in a hydrogen-bonded network. Over time, or under heat/vacuum, three molecules of boronic acid condense to release three water molecules, forming a six-membered boroxine ring.[2][3]

The Equilibrium Driver

The reaction is endothermic (requires heat) but entropically driven by the release of water vapor.

-

Forward Reaction (Dehydration): Promoted by heat, vacuum, and desiccants (removal of water).

-

Reverse Reaction (Hydrolysis): Promoted by the presence of atmospheric moisture or liquid water.

Figure 1: The thermodynamic equilibrium between boronic acid and boroxine.

Storage Protocols

Critical Warning: Standard chemical storage logic (keeping things "bone dry" in a desiccator) often accelerates anhydride formation in boronic acids.

Recommended Storage Conditions

| Parameter | Recommendation | Scientific Rationale |

| Temperature | Refrigerate (2–8°C) | Lower temperatures reduce the kinetic rate of dehydration (endothermic process). |

| Atmosphere | Ambient Air (Sealed) | Do NOT store under vacuum or with strong desiccants (e.g., |

| Container | Tightly Screwed Poly Cap | Prevents humidity fluctuations. While some humidity helps maintain the acid, excess humidity can cause clumping or hydrolysis of sensitive substituents. |

| Inert Gas | Argon (Optional) | Only necessary if the R-group is oxidation-sensitive (e.g., alkyl boronic acids). Aryl boronic acids are generally air-stable. |

The "Desiccator Paradox"

Researchers often place boronic acids in desiccators to "protect" them.

-

Result: The desiccant acts as a water sink, constantly pulling the equilibrium to the right (

removal). -

Outcome: You open the desiccator to find a pure boroxine, not the boronic acid.

Analytical Troubleshooting: "Is it Acid or Anhydride?"

A common support ticket we receive is: "My boronic acid has the wrong melting point."

Why Melting Point (MP) is Useless

Boronic acids do not have sharp melting points. As you heat the sample in the capillary tube, it dehydrates in situ.

-

The observed "melting point" is often the melting point of the anhydride or a eutectic mixture of acid/anhydride.

-

Rule: Do not use MP for purity assessment of boronic acids [1].

The NMR Solution

Nuclear Magnetic Resonance (NMR) is the only reliable method, but solvent choice is critical.

Protocol A: Purity Check (Quantifying Anhydride)

-

Solvent: DMSO-

(Must be dry). -

Observation:

-

Boronic Acid: Distinct sharp singlet for

protons (usually -

Boroxine: No

peak (or broad/shifted residual peaks if partial hydrolysis occurs). -

Aryl Protons: Often show distinct shifts between the monomer and trimer species.

-

Protocol B: "I just need to confirm the structure"

-

Solvent:

with -

Mechanism: These solvents rapidly hydrolyze or solvolyze the anhydride back to the monomeric species (or boronate).

-

Result: You will see a clean spectrum of the boronic acid/ester, regardless of whether the solid was dehydrated. This hides the anhydride impurity.

Figure 2: Decision matrix for NMR solvent selection.

Recovery Protocols: Reverting Anhydride to Acid

If your sample has dehydrated (common after long storage), use Recrystallization with Re-hydration .

Method 1: Aqueous Recrystallization (Standard)

-

Dissolve the solid in hot water (or a water/acetonitrile mixture if lipophilic).

-

Allow the solution to cool slowly. The presence of excess water forces the equilibrium back to the acid form (

). -

Filter and air dry.

-

Note: Do not dry in a vacuum oven at high heat, or you will re-dehydrate it [2].

-

Method 2: The "Humid Chamber" (Gentle)

For small samples that cannot be recrystallized:

-

Place the open vial in a chamber containing a beaker of water (do not let water touch the solid).

-

Seal the chamber for 24 hours.

-

Atmospheric moisture will slowly hydrolyze the surface anhydride.

Frequently Asked Questions (FAQ)

Q: My reaction yield is calculated at 115%. What happened? A: You likely weighed out the boroxine but calculated the stoichiometry based on the boronic acid.

-

Boronic Acid MW (Phenyl): 121.93 g/mol [4]

-

Boroxine MW (Triphenyl): 311.74 g/mol (Effective monomer MW = 103.9 g/mol )

-

Impact: The boroxine is "lighter" per boron unit because it lacks water. If you weigh 100mg of boroxine thinking it's acid, you are adding ~15% more reactive boron species than intended.

Q: Can I use the boroxine in my Suzuki coupling?

A: Yes. In almost all Suzuki-Miyaura couplings, the base and aqueous solvent (e.g.,

Q: Why is my boronic acid not dissolving in water/buffer? A: Boroxines are significantly more hydrophobic (greasy) than their corresponding acids because they lack the hydrogen-bonding donor groups.

-

Fix: Sonicate the mixture or add a small amount of organic co-solvent (MeOH/THF) to initiate dissolution and hydrolysis.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6] Link

-

Santucci, L., & Gilman, H. (1958). A Note on the Preparation of Phenylboronic Acid. Journal of the American Chemical Society, 80(8), 193–196. Link

-

Iovine, P. M., et al. (2010). Boroxines: A useful class of organoboron molecules.[7] Dalton Transactions, 39, 1423-1431.[3] Link

-

Tokunaga, Y., et al. (2002).[8] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[8] Heterocycles, 57(5), 787.[8] Link

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic_acid [chemeurope.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Technical Support Center: Catalyst Selection for Electron-Deficient Pyridine Boronic Acid Coupling

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and proven protocols to address the specific challenges encountered during the Suzuki-Miyaura cross-coupling of electron-deficient pyridine boronic acids. Pyridine-containing biaryls are crucial motifs in pharmaceuticals and functional materials, yet their synthesis via Suzuki-Miyaura coupling is notoriously challenging.[1][2][3] This resource is designed to provide you with the expertise and validated strategies to overcome these synthetic hurdles.

Understanding the Core Challenges

The coupling of electron-deficient pyridine boronic acids is fraught with difficulties that stem from the inherent electronic properties of the pyridine ring and the instability of the corresponding boronic acids.[1][3][4] The primary obstacles include:

-

Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5]

-

Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (often water), resulting in the formation of the corresponding unsubstituted pyridine and a reduction in the yield of the desired product.[6] Electron-deficient pyridine boronic acids are particularly susceptible to this process.

-

Slow Transmetalation: The electron-withdrawing nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[4]

-

Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct is a common issue, often exacerbated by the presence of oxygen.[5][7]

To address these challenges, a carefully considered selection of catalyst, ligand, base, and solvent, along with meticulous reaction setup, is paramount.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the Suzuki coupling of electron-deficient pyridine boronic acids in a practical, question-and-answer format.

Q1: My reaction is not proceeding to completion, and I'm recovering starting material. What are the likely causes and how can I fix it?

A1: Incomplete conversion is a frequent issue and can often be traced back to catalyst inactivity or inefficient transmetalation. Here's a systematic approach to troubleshooting:

-

Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this type of coupling due to the electron-deficient nature of the pyridine ring.[5]

-

Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center, hindering the catalytic cycle.[5]

-

Solution: Employing bulky ligands can mitigate this issue by sterically shielding the metal center. Increasing the catalyst loading may also be beneficial.[5]

-

-

Insufficiently Active Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the conditions might not be optimal for its reduction to the active Pd(0) species.[5][7]

-

Solution: Ensure your reaction conditions promote the reduction of the precatalyst. The presence of phosphine ligands can facilitate this reduction.[7] Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be considered, although the ligand choice remains critical.

-

Q2: I'm observing a significant amount of the corresponding unsubstituted pyridine as a byproduct. What is causing this and how can I prevent it?

A2: The formation of an unsubstituted pyridine byproduct is a clear indication of protodeboronation. This side reaction consumes your boronic acid, preventing it from participating in the desired cross-coupling.

-

Presence of Water: Water is a primary culprit in protodeboronation.[5]

-

Solution: Ensure all your reagents and solvents are rigorously dried. Use anhydrous solvents and flame-dry your glassware under an inert atmosphere (argon or nitrogen).[5]

-

-

Inappropriate Base: While a base is necessary for the transmetalation step, some bases, especially in the presence of water, can accelerate protodeboronation.

-

Solution: Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases. The choice of cation can also be influential. It is crucial that the base is anhydrous and finely ground to maximize its reactivity and minimize water content.[5]

-

-

Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

-

Solution: Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.

-

Q3: My main byproduct is the homocoupling of my pyridine boronic acid. How can I minimize this?

A3: Homocoupling results in the formation of a symmetrical bipyridine from two molecules of your starting boronic acid.[5] This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[5][7]

-

Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[5]

-

Stoichiometry Control: While a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[5]

-

Solution: Optimize the stoichiometry for your specific substrates.

-

Q4: Should I use a boronic acid or a boronic ester for my electron-deficient pyridine?

A4: For challenging substrates like electron-deficient pyridines, using a boronic ester, such as a pinacol ester, is often highly advantageous.

-

Enhanced Stability: Boronic esters, particularly pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[7][9] This allows for easier handling and can lead to more reproducible results.

-

Milder Reaction Conditions: The use of boronic esters can sometimes allow for milder reaction conditions.

-

"Slow Release" Strategy: Derivatives like MIDA boronate esters can act as "slow release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions like protodeboronation.[6]

Catalyst and Ligand Selection Guide

The choice of the palladium source and the accompanying ligand is arguably the most critical factor for a successful coupling of electron-deficient pyridine boronic acids.

| Catalyst/Precatalyst | Recommended Ligands | Rationale & Key Considerations |

| Pd(OAc)₂ / Pd₂(dba)₃ | Bulky, Electron-Rich Phosphines: SPhos, XPhos, RuPhos, DavePhos | These ligands are the workhorses for challenging Suzuki couplings. Their steric bulk facilitates the reductive elimination step and helps prevent catalyst inhibition by the pyridine nitrogen. The electron-donating nature of these ligands promotes the oxidative addition of the aryl halide to the Pd(0) center.[5][8] |

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | This is a commonly used and often effective catalyst system. The dppf ligand has a large bite angle which can be beneficial. It represents a good starting point for optimization.[10] |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | While a classic Suzuki catalyst, it is often not the best choice for electron-deficient pyridines due to its relatively small size and moderate electron-donating ability, which can lead to catalyst inhibition and slower reaction rates.[5] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Pyridine Boronic Acid Pinacol Ester

This protocol provides a robust starting point for the optimization of your specific reaction.

1. Materials:

-

Aryl halide (1.0 equiv)

-

Pyridine boronic acid pinacol ester (1.5 equiv)

-

Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv, finely ground and dried)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

2. Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial, add the aryl halide, pyridine boronic acid pinacol ester, palladium precatalyst, ligand, and base.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

-

Add the anhydrous, degassed solvent via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.

3. Reaction Execution:

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

-

Monitor the progress of the reaction by TLC or LC-MS.

4. Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Troubleshooting Decision Tree

References

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.

- BenchChem. (2025). Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids.

- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C-H bond functionalization with palladium(II): aerobic oxidative annulations of indoles. Journal of the American Chemical Society, 125(32), 9578–9579.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- BenchChem. (n.d.). A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions.

- Angewandte Chemie International Edition. (2020, November 17). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.

- ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.

- RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.

- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Yoneda Labs. (n.d.). Suzuki-Miyaura coupling: Practical Guide.

- ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.

- Journal of the American Chemical Society. (2009, March 18). Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands.

- MIT Open Access Articles. (n.d.). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.

- Open Readings 2026. (n.d.). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS.

- Chemical Science (RSC Publishing). (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. DOI:10.1039/C7SC00675F.

- Organic Chemistry Portal. (n.d.). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates.

- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

- ResearchGate. (2022, October 14). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.

- MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.

- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.

- PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.

- Journal of the American Chemical Society. (2021, August 30). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

- Wikipedia. (n.d.). Protodeboronation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Validation & Comparative

Spectroscopic characterization of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid derivatives

Caption: Equilibrium between a boronic acid and its boroxine trimer, with characteristic ¹¹B NMR shifts. [9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of Experimental Choices:

The utility of FT-IR lies in its ability to quickly confirm the presence of key bonds, particularly the B-O and O-H bonds of the boronic acid moiety and the N-H bond of the amine. It serves as an excellent verification step alongside NMR and MS. For instance, the formation of a boronate ester upon reaction with a diol can be monitored by observing changes in the B-O and O-H stretching regions. [7]

Comparative FT-IR Data Summary

| Analyte | Key Expected Vibrational Frequencies (cm⁻¹) | Interpretation |

| (A) (6-Cyclopentylamino)pyridin-2-yl-BA | ~3400-3200 (broad) | O-H stretching of the B(OH)₂ group, often broadened due to extensive hydrogen bonding. [8] |

| ~3350 (sharp/medium) | N-H stretching of the secondary amine. | |

| ~2950, 2870 | C-H stretching of the cyclopentyl group. | |

| ~1600, 1570 | C=C and C=N stretching of the pyridine ring. | |

| ~1350 (strong) | Asymmetric B-O stretching, a hallmark of the boronic acid group. [7][8] | |

| (B) (2-Aminopyrimidin-5-yl)-BA | ~3400-3200 (broad) | O-H stretching from B(OH)₂. |

| ~3450, 3350 (two bands) | Asymmetric and symmetric N-H stretching of the primary amine (-NH₂). | |

| ~1350 (strong) | Asymmetric B-O stretching. | |

| (C) 4-Methoxyphenyl-BA | ~3400-3200 (broad) | O-H stretching from B(OH)₂. |

| ~2960, 2840 | C-H stretching of the methoxy group. | |

| ~1250 (strong) | Asymmetric C-O-C stretching of the aryl ether. | |

| ~1360 (strong) | Asymmetric B-O stretching. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is indispensable for determining the molecular weight of a compound, thereby confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing mass accuracy to within a few parts per million.

Causality of Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like aminopyridine boronic acids. [9]It is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ in positive ion mode, minimizing fragmentation and providing a clear indication of the molecular weight.

-

Isotopic Pattern: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). Therefore, the molecular ion peak in the mass spectrum will always be accompanied by a smaller peak at one mass unit lower ([M-1]), with a characteristic intensity ratio of approximately 4:1. Observing this pattern is a definitive confirmation of a single boron atom in the molecule.

Comparative Mass Spectrometry Data

| Analyte | Formula | Exact Mass (Monoisotopic) | Expected HRMS Result ([M+H]⁺) |

| (A) (6-Cyclopentylamino)pyridin-2-yl-BA | C₁₀H₁₅BN₂O₂ | 206.1226 | 207.1304 (¹¹B), 206.1334 (¹⁰B) |

| (B) (2-Aminopyrimidin-5-yl)-BA | C₄H₆BN₃O₂ | 139.0553 | 140.0631 (¹¹B), 139.0661 (¹⁰B) |

| (C) 4-Methoxyphenyl-BA | C₇H₉BO₃ | 152.0645 | 153.0723 (¹¹B), 152.0753 (¹⁰B) |

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing aromatic systems and chromophores.

Causality of Experimental Choices:

The aminopyridine core of compound (A) contains π-electrons and non-bonding electrons (on the nitrogen atoms) that can be excited by UV radiation. This results in characteristic absorption bands. The position (λmax) and intensity of these bands are sensitive to the solvent, pH, and substitution on the aromatic ring. It is a valuable tool for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for studying interactions, such as binding to a biological target, which may perturb the electronic system and cause a spectral shift. [10]

Comparative UV-Vis Data Summary

| Analyte | Expected λmax (nm) | Interpretation of Electronic Transitions |

| (A) (6-Cyclopentylamino)pyridin-2-yl-BA | ~230-240 nm and ~280-300 nm | These bands correspond to π→π* and n→π* transitions within the substituted pyridine ring. The amino group acts as an auxochrome, typically causing a red shift (bathochromic shift) compared to unsubstituted pyridine. [11] |

| (B) (2-Aminopyrimidin-5-yl)-BA | ~220-230 nm and ~270-290 nm | Similar π→π* and n→π* transitions are expected. The different electronic nature of the pyrimidine ring compared to pyridine will result in a distinct λmax. |

| (C) 4-Methoxyphenyl-BA | ~225 nm and ~275 nm | Characteristic absorptions for a substituted benzene ring. The methoxy group is also an auxochrome. |

Detailed Experimental Protocols

These are generalized protocols and may require optimization based on the specific instrument and sample properties.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 3-5 mg of the boronic acid derivative.

-

Solvation: Dissolve the sample in ~0.6 mL of deuterated methanol (Methanol-d₄). Vortex briefly to ensure complete dissolution. Rationale: Methanol-d₄ is chosen to break up boroxine trimers and provide sharp signals for the monomeric acid. [12]3. Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition (¹H): Acquire a standard proton spectrum. Typical parameters on a 400 MHz spectrometer include 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

-

Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Acquisition (¹¹B): Tune the probe to the ¹¹B frequency. Acquire a proton-decoupled ¹¹B spectrum. A spectral width of ~200 ppm centered around 30 ppm is appropriate. Typically, 1024 scans are sufficient. Reference the spectrum to an external standard of BF₃·OEt₂. 7. Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra.

Protocol 2: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilution: Create a dilute solution for infusion (~1-10 µg/mL) using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. Rationale: Formic acid aids in the protonation of the molecule to form [M+H]⁺ ions.

-

Instrumentation: Set up an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion. Verify the presence of the ¹⁰B isotopic peak at [M]⁺ and confirm that the measured mass is within 5 ppm of the calculated theoretical mass.

Protocol 3: FT-IR Spectroscopy

-

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a modern technique that requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key vibrational bands as outlined in the data table.

Protocol 4: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mM).

-

Dilution: Prepare a dilute solution from the stock to ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Acquisition: Fill a second quartz cuvette with the sample solution. Place it in the sample holder and scan a spectrum over a relevant range (e.g., 200-500 nm).

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The rigorous characterization of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid and its derivatives is a critical, multi-step process that underpins their successful application in drug discovery and development. A combination of ¹H, ¹³C, and ¹¹B NMR provides the definitive structural map; HRMS confirms the elemental composition with high precision; FT-IR verifies the presence of key functional groups; and UV-Vis spectroscopy elucidates the electronic properties of the aromatic system. By understanding the causal principles behind each technique and comparing the spectral data against logical alternatives, researchers can build a comprehensive and self-validating data package, ensuring the identity, purity, and integrity of these valuable molecules.

References

-

Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances, 3(14), 4539-4549. [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15068-15074. [Link]

-

ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Mass spectrometric analysis for organic boron compounds. [Link]

-

Research Solutions Pages. (n.d.). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. [Link]

-

Oreate AI Blog. (2026). Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. [Link]

-

Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881. [Link]

-

ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

-

ResearchGate. (n.d.). a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. [Link]

-

Ramli, I. R., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 22(1), 1-11. [Link]

-

Taylor, J. E., & Smith, J. D. (1966). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 44(8), 921-926. [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

-

Bartolini, M., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Pharmaceuticals, 15(11), 1339. [Link]

-

Achel, D. G., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(14), 4381. [Link]

-

Federal, C. L., et al. (2018). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development, 22(9), 1251-1256. [Link]

-

Nakagome, I., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5246-5249. [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

ResearchGate. (n.d.). FTIR spectra of CMPS and boronic acid functionalized resins. [Link]

-

Peak, D., & Sparks, D. L. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta, 67(8), 1411-1420. [Link]

-

Kwak, S. Y., & Salaita, K. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(13), 5467-5473. [Link]

-

ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Djerassi, C., & Wilson, J. M. (1962). Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Journal of the American Chemical Society, 84(24), 4544-4549. [Link]

- Charalambous, J. (Ed.). (1975). Mass Spectrometry of Metal Compounds. Butterworth-Heinemann.

-

Michalska, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124510. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

ResearchGate. (n.d.). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]

-

Coradin, T., et al. (2011). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Sensors, 11(3), 3076-3091. [Link]

-

El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3432. [Link]

-

ResearchGate. (n.d.). Boronic Acid Compounds as Potential Pharmaceutical Agents. [Link]

-

Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Chemistry and Materials Research, 9(1), 13-22. [Link]

-

Tyagi, P., et al. (2022). Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 9(2). [Link]

-